![molecular formula C10H10N2O5 B186485 2-[(4-Nitrobenzoyl)amino]propanoic acid CAS No. 5330-84-7](/img/structure/B186485.png)
2-[(4-Nitrobenzoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Nitrobenzoyl)amino]propanoic acid is an organic compound that features a nitro group attached to a benzoyl moiety, which is further connected to an amino acid backbone. This compound is notable for its unique structural properties, which include a carboxylic acid group, a secondary amide, and an aromatic nitro group
Métodos De Preparación
The synthesis of 2-[(4-Nitrobenzoyl)amino]propanoic acid typically involves the nitration of benzoyl derivatives followed by amide formation. One common synthetic route includes the following steps:
Nitration of Benzoyl Chloride: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitrobenzoyl chloride.
Amide Formation: The 4-nitrobenzoyl chloride is then reacted with an amino acid, such as alanine, in the presence of a base like triethylamine to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(4-Nitrobenzoyl)amino]propanoic acid undergoes various chemical reactions due to its functional groups:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, and lithium aluminum hydride. Major products formed from these reactions include amino derivatives, alcohols, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(4-Nitrobenzoyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(4-Nitrobenzoyl)amino]propanoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amide and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2-[(4-Nitrobenzoyl)amino]propanoic acid can be compared with other nitrobenzoyl derivatives and amino acids:
4-Nitrobenzoyl Chloride: Similar in structure but lacks the amino acid backbone, making it less versatile in biological applications.
2-[(4-Aminobenzoyl)amino]propanoic acid:
N-Acetyl-4-nitroaniline: Another nitrobenzoyl derivative with different functional groups, leading to distinct chemical and biological properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its diverse reactivity and applications.
Propiedades
IUPAC Name |
2-[(4-nitrobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-2-4-8(5-3-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCTOCBSFJMEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5330-84-7 |
Source


|
| Record name | NSC2529 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
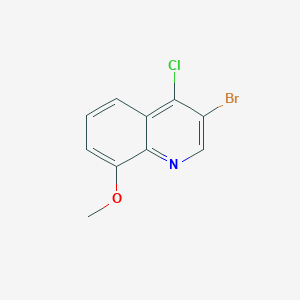
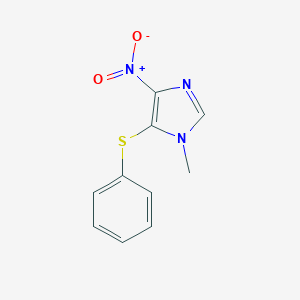
![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)
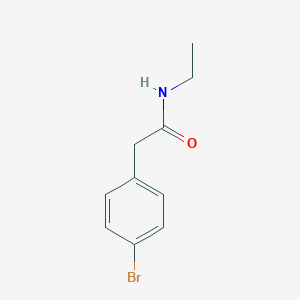
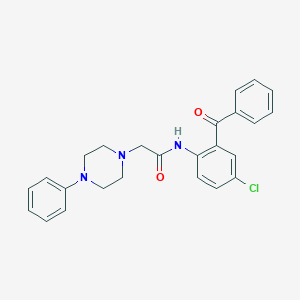

![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)
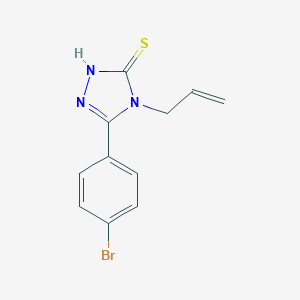
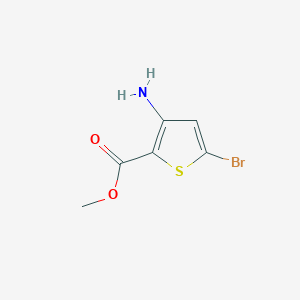
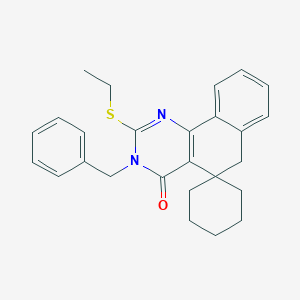
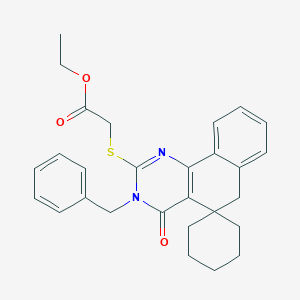
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)
